molecular formula C22H16FN3O4S2 B2920422 methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1260987-63-0

methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2920422
CAS No.: 1260987-63-0
M. Wt: 469.51
InChI Key: UNDOXAGUHXUDOE-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-fluorophenyl group, a sulfanyl acetamido linker at position 2, and a methyl benzoate moiety at the para position of the benzamide.

Properties

IUPAC Name

methyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S2/c1-30-21(29)13-6-8-14(9-7-13)24-18(27)12-32-22-25-16-10-11-31-19(16)20(28)26(22)17-5-3-2-4-15(17)23/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOXAGUHXUDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. . The final steps include the attachment of the sulfanyl group and the esterification to form the methyl benzoate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

a) Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-6-carboxylate

describes a methyl ester derivative of thieno[2,3-d]pyrimidine-6-carboxylate, differing in the thieno-pyrimidine ring fusion (3,2-d vs. 2,3-d).

b) Cyclopenta[d]pyrimidin-4-one Derivatives

Compound Q2/24 () replaces the thieno ring with a cyclopenta[d]pyrimidin-4-one scaffold. The cyclopentane ring introduces strain and conformational rigidity, which may enhance selectivity for metalloproteinases (MMPs) compared to the more planar thieno analogue .

c) Benzo[b][1,4]oxazin-3-one Derivatives

Compounds like 7a-c () feature a benzooxazinone core.

Substituent Modifications

a) Fluorophenyl vs. Chlorophenyl/Methoxyphenyl

highlights N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetamide, which substitutes the 2-fluorophenyl group with chloro-methylphenyl and adds a methoxyphenylmethyl side chain. The chloro group increases hydrophobicity, while the methoxy substituent may enhance π-π stacking but reduce metabolic stability due to demethylation risks .

b) Sulfanyl Acetamido vs. Ureido Linkers

In , methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d) replaces the sulfanyl bridge with a ureido group . The urea moiety facilitates hydrogen bonding but may confer higher susceptibility to hydrolysis compared to the thioether’s stability .

Ester Group Variations

a) Methyl Benzoate vs. Hydroxamic Acid

Compounds 14a-j () terminate with N-hydroxyheptanamide instead of methyl benzoate. The hydroxamic acid group is a known zinc-binding motif for HDAC inhibition, whereas the methyl ester may serve as a prodrug or modulate lipophilicity .

Physicochemical Properties

Property Target Compound Q2/24 () 4d () 14b ()
Molecular Weight ~486 (estimated) 373.50 438.1 589.1
Core Structure Thieno[3,2-d]pyrimidin-4-one Cyclopenta[d]pyrimidin-4-one Benzoate + ureido Thiazole-pyrimidine
Key Functional Groups 2-Fluorophenyl, methyl ester Sulfanyl methyl benzoate Ureido, fluorophenyl Hydroxamic acid, sulfonamide
Solubility (Predicted) Moderate (logP ~3.5) Low (logP ~4.0) Moderate (logP ~2.8) Low (logP ~4.2)

Biological Activity

Methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the thienopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thieno[3,2-d]pyrimidine core structure is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O4S2. Its structure features a thieno[3,2-d]pyrimidine scaffold, which is crucial for its biological activity. The presence of sulfur and nitrogen atoms within this fused heterocyclic structure contributes to its reactivity and solubility in various solvents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds derived from the thieno[2,3-d]pyrimidine scaffold have shown significant inhibitory effects on various human tumor cell lines. In a study involving 60 NCI cancer cell lines, certain derivatives exhibited growth inhibition with GI50 values lower than standard treatments like 5-fluorouracil. Specifically, compounds with structural similarities to methyl 4-(2-{...}) displayed promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .

Table 1: Antitumor Activity of Thienopyrimidine Derivatives

CompoundTGI (µM)GI50 (µM)LC50 (µM)Comparison to 5-FU
Compound 2016.23.350.17-fold better
Compound 2367.76.61004-fold better

These findings indicate that the structural modifications in the thienopyrimidine core can significantly enhance their potency against cancer cells.

Antimicrobial Activity

The thienopyrimidine class has also been noted for its antimicrobial properties. Compounds similar to methyl 4-(2-{...}) have demonstrated activity against a range of bacterial strains. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus8
Compound BE. coli16

The biological activity of methyl 4-(2-{...}) can be attributed to its ability to interact with specific biological targets:

  • Dihydrofolate Reductase Inhibition : The compound's structural features allow it to bind effectively to DHFR, which is critical for nucleotide synthesis in rapidly dividing cells.
  • Cell Cycle Disruption : By inhibiting key enzymes involved in DNA replication and repair, these compounds can induce cell cycle arrest in cancer cells.
  • Antimicrobial Mechanisms : The thieno[3,2-d]pyrimidine derivatives may disrupt bacterial protein synthesis or alter membrane integrity.

Case Studies

A notable case study involved the screening of a library of thienopyrimidine compounds against multicellular spheroids representing tumor microenvironments. The results indicated that certain derivatives not only inhibited tumor growth but also reduced metastatic potential when tested in vivo . This highlights the importance of evaluating compounds in more physiologically relevant models.

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